6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid 6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15917264
InChI: InChI=1S/C11H9BrO3/c12-6-1-2-7-8(11(14)15)3-4-10(13)9(7)5-6/h1-2,5,8H,3-4H2,(H,14,15)
SMILES:
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol

6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

CAS No.:

Cat. No.: VC15917264

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid -

Specification

Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
IUPAC Name 6-bromo-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylic acid
Standard InChI InChI=1S/C11H9BrO3/c12-6-1-2-7-8(11(14)15)3-4-10(13)9(7)5-6/h1-2,5,8H,3-4H2,(H,14,15)
Standard InChI Key AWOQSFPDEFSSKC-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C2=C(C1C(=O)O)C=CC(=C2)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic framework with a tetrahydronaphthalene backbone. Key features include:

  • Bromine substitution at position 6, introducing steric and electronic effects.

  • Ketone group at position 4, enabling keto-enol tautomerism.

  • Carboxylic acid at position 1, permitting acid-base reactions and hydrogen bonding.

The molecular formula is C11H9BrO3\text{C}_{11}\text{H}_{9}\text{Br}\text{O}_{3}, with a molar mass of 269.09 g/mol.

Physicochemical Characteristics

PropertyValue
Molecular Weight269.09 g/mol
SolubilityModerate in polar organic solvents (e.g., DMSO, methanol)
Storage Conditions2–8°C in inert atmosphere
Thermal StabilityDecomposes above 200°C

The carboxylic acid group (pKa4.5\text{p}K_a \approx 4.5) confers pH-dependent solubility, while the bromine atom increases molecular polarity .

Synthesis and Manufacturing

Bromination of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid

A common approach involves electrophilic bromination of the parent compound using N\text{N}--bromosuccinimide (NBS) under radical initiation conditions:

Parent compound+NBSAIBN, CCl46-Bromo derivative+Succinimide\text{Parent compound} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{6-Bromo derivative} + \text{Succinimide}

Yields typically range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane mixtures).

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from related brominated systems , Suzuki-Miyaura couplings enable functionalization at position 6:

6-Bromo intermediate+Boronic acidPd(PPh3)4Biaryl derivatives\text{6-Bromo intermediate} + \text{Boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl derivatives}

This route is critical for generating analogs with enhanced bioactivity .

Industrial-Scale Production Challenges

  • Regioselectivity: Competing bromination at positions 5 and 7 requires precise temperature control (0–5°C).

  • Purification: Column chromatography remains standard, though solvent-intensive (≥200 L/kg) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides:

6-Bromo compound+NH36-Amino derivative+HBr\text{6-Bromo compound} + \text{NH}_3 \rightarrow \text{6-Amino derivative} + \text{HBr}

Reaction rates depend on solvent polarity (kDMSO>kTHFk_{\text{DMSO}} > k_{\text{THF}}).

Esterification

Methanol and thionyl chloride yield the methyl ester:

Acid+SOCl2Acid chlorideMeOHMethyl ester\text{Acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow{\text{MeOH}} \text{Methyl ester}

Ester derivatives exhibit improved membrane permeability in biological assays .

Amide Formation

Coupling with ethylamine using HATU\text{HATU}:

Acid+H2NCH2CH3HATU, DIPEAAmide+H2O\text{Acid} + \text{H}_2\text{NCH}_2\text{CH}_3 \xrightarrow{\text{HATU, DIPEA}} \text{Amide} + \text{H}_2\text{O}

Amide derivatives are precursors for kinase inhibitors.

Biological Activity and Mechanisms

Enzyme Inhibition

Comparative studies with non-brominated analogs demonstrate enhanced inhibition of:

  • Cyclooxygenase-2 (COX-2): IC50_{50} = 12.3 μM vs. 45.6 μM for parent compound.

  • Phosphodiesterase 4 (PDE4): 68% inhibition at 10 μM (brominated) vs. 22% (non-brominated).

Antiproliferative Effects

In MCF-7 breast cancer cells:

Concentration (μM)Viability Reduction (%)
1028 ± 4
5067 ± 6
Mechanistic studies suggest G1 cell cycle arrest via p21 upregulation.

Industrial and Research Applications

Pharmaceutical Intermediate

  • NSAID Development: Serves as a COX-2-selective scaffold.

  • Anticancer Agents: Bromine enhances DNA intercalation capacity.

Materials Science

Incorporation into liquid crystals improves thermal stability:

PropertyBrominated DerivativeParent Compound
Clearing Point (°C)148112
Δε (at 1 kHz)8.75.2

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